molecular formula C23H32ClN3O B2817474 N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide CAS No. 179258-14-1

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide

Cat. No.: B2817474
CAS No.: 179258-14-1
M. Wt: 401.98
InChI Key: JDMPDERDGMRNFC-UHFFFAOYSA-N
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Description

“N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide” is a potent and selective D4 dopamine receptor ligand . It has been used in the design and synthesis of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 373.88 . It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an adamantane structure, which is a three-dimensional, ten-carbon framework composed of three interconnected cyclohexane rings .


Physical and Chemical Properties Analysis

This compound is a solid and is soluble in DMSO but insoluble in water . Its molecular weight is less than 725 daltons, it has less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Mechanism of Action

As a D4 dopamine receptor ligand, this compound likely interacts with the D4 subtype of the dopamine receptors in the brain . Dopamine receptors are involved in many neurological processes, including motivation, pleasure, cognition, memory, learning, and fine motor control.

Future Directions

The future directions for this compound could involve further development and testing for its potential as an anti-tubercular agent . Additionally, due to its interaction with the D4 dopamine receptor, it could be explored for potential applications in the treatment of neurological disorders .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN3O/c24-20-1-3-21(4-2-20)27-9-7-26(8-10-27)6-5-25-22(28)23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMPDERDGMRNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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